molecular formula C8H7NO2 B6320025 2-Vinylisonicotinic acid CAS No. 1211520-08-9

2-Vinylisonicotinic acid

Cat. No.: B6320025
CAS No.: 1211520-08-9
M. Wt: 149.15 g/mol
InChI Key: QUACWSVKKOKSCU-UHFFFAOYSA-N
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Description

2-Vinylisonicotinic acid is a chemical compound with the molecular formula C8H7NO2. It is a derivative of isonicotinic acid, featuring a vinyl group attached to the second position of the pyridine ring. This compound has garnered significant interest in scientific research due to its potential biological activity and diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylisonicotinic acid typically involves the vinylation of isonicotinic acid. One common method is the Heck reaction, where isonicotinic acid is reacted with vinyl halides in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-vinylisonicotinic acid involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The vinyl group allows for additional functionalization, enabling the compound to participate in diverse biochemical processes .

Comparison with Similar Compounds

Comparison: 2-Vinylisonicotinic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other isonicotinic acid derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethenylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h2-5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUACWSVKKOKSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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